

Chemical structure and properties of beta-naphthol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Naphthol

Cat. No.: B1666908

[Get Quote](#)

An In-depth Technical Guide to Beta-Naphthol: Structure, Properties, and Applications

Authored by: A Senior Application Scientist Abstract

Beta-naphthol, systematically known as naphthalen-2-ol or **2-naphthol**, is a pivotal aromatic organic compound with the chemical formula $C_{10}H_7OH$.^[1] As a hydroxylated derivative of naphthalene, it serves as a cornerstone intermediate in a multitude of industrial syntheses, ranging from the vibrant hues of azo dyes to the complex scaffolds of modern pharmaceuticals. This guide provides a comprehensive exploration of beta-naphthol's chemical structure, physicochemical properties, principal synthetic routes, and key chemical reactions. It is intended for researchers, scientists, and professionals in drug development who require a deep technical understanding of this versatile molecule.

Molecular Structure and Isomerism

Beta-naphthol consists of a naphthalene bicyclic aromatic system with a hydroxyl (-OH) group substituted at the second carbon position.^[2] This specific placement distinguishes it from its isomer, alpha-naphthol (1-naphthol), and is fundamental to its unique reactivity and physical properties.^{[1][2]} The naphthols are considered homologues of phenol but exhibit greater reactivity due to the extended π -electron system of the fused rings.^{[1][3]}

X-ray crystallography reveals a planar bicyclic structure with C-C bond lengths averaging 1.40 Å, which is characteristic of aromatic systems.^[4] The C-O bond length is approximately 1.36 Å, indicating partial double-bond character due to resonance stabilization of the lone pairs on the oxygen atom with the aromatic rings.^[4]

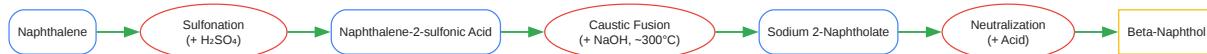
Caption: Chemical structure of Beta-Naphthol (Naphthalen-2-ol).

Physicochemical Properties

Beta-naphthol is a colorless to yellow crystalline solid with a faint phenolic odor.^{[1][3][5]} Its physical and chemical properties are critical determinants of its handling, reactivity, and application. The hydroxyl group allows for hydrogen bonding, influencing its melting point and solubility.^[2]

Property	Value	Source(s)
IUPAC Name	Naphthalen-2-ol	[1]
CAS Number	135-19-3	[1]
Molecular Formula	C ₁₀ H ₈ O	[1]
Molar Mass	144.173 g·mol ⁻¹	[1]
Appearance	Colorless or yellow crystalline solid	[1]
Melting Point	121 to 123 °C	[1] [4]
Boiling Point	285 °C	[1] [4]
Density	1.280 g/cm ³	[1] [4]
Solubility in Water	0.74 g/L	[1] [4]
Solubility	Soluble in alcohols, ethers, chloroform, glycerol, and alkaline solutions	[1] [2]
Acidity (pKa)	9.51	[1] [4]
log K _{ow}	2.01 – 2.84	[6]

Synthesis and Industrial Manufacturing


The primary industrial route for beta-naphthol production is a two-step process starting from naphthalene.[1][6] This method, while traditional, remains economically viable for large-scale production.

Step 1: Sulfonation of Naphthalene Naphthalene is treated with sulfuric acid to yield naphthalene-2-sulfonic acid. $C_{10}H_8 + H_2SO_4 \rightarrow C_{10}H_7SO_3H + H_2O$

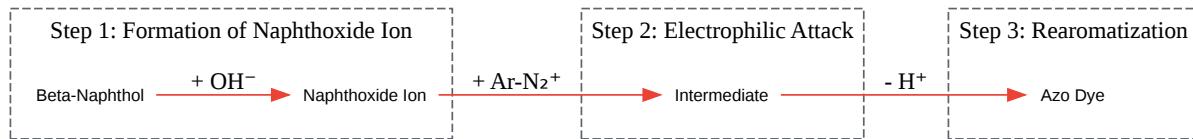
Step 2: Caustic Fusion The resulting sulfonic acid is fused with molten sodium hydroxide at high temperatures (300-320 °C) to cleave the sulfonic acid group and form sodium **2-naphtholate**.[1] $C_{10}H_7(SO_3H) + 3 NaOH \rightarrow C_{10}H_7ONa + Na_2SO_3 + 2 H_2O$

Step 3: Neutralization The reaction mixture is then neutralized with an acid (e.g., sulfuric acid) to precipitate the final product, beta-naphthol.[1] $C_{10}H_7ONa + H^+ \rightarrow C_{10}H_7OH + Na^+$

An alternative, more modern synthesis pathway is analogous to the cumene process for phenol production, which involves the oxidation of 2-isopropylnaphthalene.[1][7]

[Click to download full resolution via product page](#)

Caption: Traditional industrial synthesis pathway for Beta-Naphthol.


Key Chemical Reactions and Mechanisms

The reactivity of beta-naphthol is dominated by its hydroxyl group and the activated naphthalene ring. It readily participates in electrophilic aromatic substitution, with the incoming electrophile preferentially attacking the 1-position (ortho to the -OH group).[4][8]

Azo Coupling: The Foundation of Azo Dyes

The most significant reaction of beta-naphthol is its coupling with diazonium salts to form azo dyes.[9][10] This electrophilic aromatic substitution reaction is the cornerstone of a vast class of synthetic colorants. The hydroxyl group activates the ring, and in alkaline conditions, the

resulting naphthoxide ion is even more reactive, facilitating the attack by the weakly electrophilic diazonium ion.

[Click to download full resolution via product page](#)

Caption: Mechanism of Azo Coupling with Beta-Naphthol.

Experimental Protocol: Synthesis of Phenylazo- β -naphthol (Sudan I)

- **Diazotization of Aniline:** Dissolve 5 mL of aniline in a mixture of 16 mL of concentrated HCl and 16 mL of water.^[11] Cool this solution in an ice bath to 0-5 °C. Slowly add a pre-cooled solution of 4 g of sodium nitrite in 20 mL of water, ensuring the temperature does not exceed 5 °C.^[12] This forms the benzene diazonium chloride solution.
- **Preparation of Naphthol Solution:** In a separate beaker, dissolve 8 g of beta-naphthol in 50 mL of a 10% sodium hydroxide solution.^[12] Cool this solution in an ice bath.
- **Coupling Reaction:** Slowly add the cold diazonium salt solution to the cold beta-naphthol solution with constant stirring.^[12] A vibrant orange-red precipitate of the azo dye will form.^{[10][12]}
- **Isolation and Purification:** Maintain stirring for 30 minutes in the ice bath. Filter the solid product using a Buchner funnel, wash thoroughly with cold water, and dry.^[11] The crude product can be recrystallized from glacial acetic acid or ethanol to improve purity.^[12]

Other Important Reactions

- **Oxidative Coupling:** Beta-naphthol can undergo oxidative coupling to form 1,1'-Bi-2-naphthol (BINOL), a C₂-symmetric ligand that is crucial in asymmetric catalysis.^[13]

- Ether and Ester Formation: The hydroxyl group can be alkylated or acylated to form ethers and esters, respectively.[8] For instance, reaction with acetic anhydride in an alkaline medium produces β -naphthyl acetate.[14]
- Bucherer Reaction: This reaction converts beta-naphthol to 2-naphthylamine in the presence of an aqueous sulfite or bisulfite and ammonia.
- Friedel-Crafts Alkylation: Beta-naphthol undergoes regioselective Friedel-Crafts alkylation, typically at the C1 position, with reagents like allylic alcohols.[15]

Applications in Research and Industry

The versatile reactivity of beta-naphthol makes it an indispensable intermediate in numerous sectors.

- Dye and Pigment Industry: This is the largest application area. Beta-naphthol is a precursor for a wide range of azo dyes (e.g., Sudan dyes) and pigments used in textiles, paper, plastics, and printing inks.[10][16][17] It is also used to produce important dye intermediates like Tobias acid and 2-hydroxy-3-naphthoic acid (BON acid).[18]
- Pharmaceuticals: It serves as a starting material for the synthesis of various active pharmaceutical ingredients (APIs).[16][19] A notable example is its use as an intermediate in the production of the non-steroidal anti-inflammatory drug (NSAID) naproxen.[9][20] It is also used in the synthesis of the antifungal agent tolnaftate.[20]
- Agrochemicals: Beta-naphthol is used to produce fungicides, insecticides, and plant growth regulators such as 2-naphthoxyacetic acid.[9][13][19]
- Polymers and Rubber: It functions as an antioxidant, preventing oxidative degradation and extending the service life of rubber and plastics.[9][16][19]
- Analytical Chemistry: It is employed as a laboratory reagent for detecting certain ions and as a fluorescence indicator.[9]

Safety and Toxicology

Beta-naphthol is classified as harmful if swallowed or inhaled and can cause serious eye damage.^{[1][21]} It is a skin irritant and can be absorbed through the skin.^{[13][22]} Chronic exposure may lead to damage to the lungs, liver, and kidneys.^[22] Environmentally, it is very toxic to aquatic organisms.^{[1][21]} Therefore, handling requires appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection, in a well-ventilated area.^{[9][13]}

Conclusion

Beta-naphthol is a compound of immense chemical and industrial significance. Its molecular structure, characterized by a hydroxylated naphthalene ring, endows it with a rich and versatile reactivity. From the foundational azo coupling reaction that colors our world to its role as a key building block in life-saving pharmaceuticals, beta-naphthol's influence is extensive. A thorough understanding of its properties, synthesis, and reaction mechanisms is essential for chemists and researchers seeking to harness its potential in developing new materials, medicines, and technologies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Naphthol - Wikipedia [en.wikipedia.org]
- 2. study.com [study.com]
- 3. 2-Naphthol | C10H8O | CID 8663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. webqc.org [webqc.org]
- 5. 2-Naphthol | 135-19-3 [chemicalbook.com]
- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 7. EP0796833B1 - Process for the preparation of beta-naphthol - Google Patents [patents.google.com]
- 8. nbinno.com [nbino.com]

- 9. Beta naphthol [sulfochems.com]
- 10. nbanno.com [nbanno.com]
- 11. scribd.com [scribd.com]
- 12. byjus.com [byjus.com]
- 13. Different applications of 2-naphthol_Chemicalbook [chemicalbook.com]
- 14. praxilabs.com [praxilabs.com]
- 15. Catalytic, regioselective Friedel–Crafts alkylation of beta-naphthol - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D3NJ05580A [pubs.rsc.org]
- 16. Beta Naphthol Supplier | 135-19-3 | Your Reliable Distributor Riverland Trading [riverlandtrading.com]
- 17. News - Application of 2-naphthol [mit-ivy.com]
- 18. innospk.com [innospk.com]
- 19. nbanno.com [nbanno.com]
- 20. sanjaychemindia.com [sanjaychemindia.com]
- 21. dept.harpercollege.edu [dept.harpercollege.edu]
- 22. oxfordlabfinechem.com [oxfordlabfinechem.com]
- To cite this document: BenchChem. [Chemical structure and properties of beta-naphthol]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1666908#chemical-structure-and-properties-of-beta-naphthol\]](https://www.benchchem.com/product/b1666908#chemical-structure-and-properties-of-beta-naphthol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com